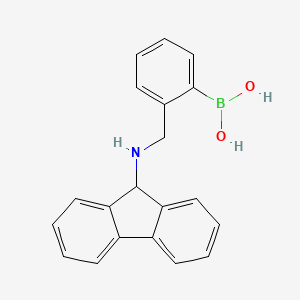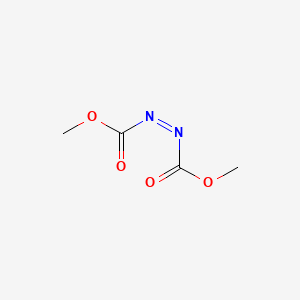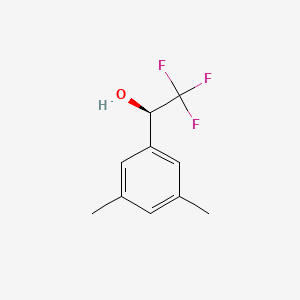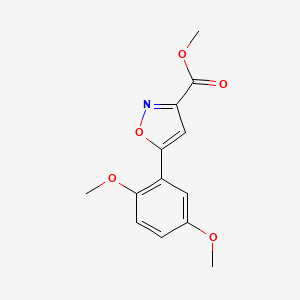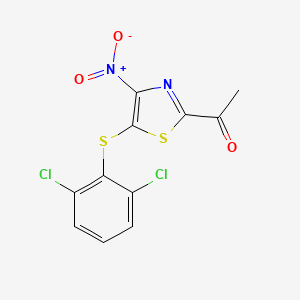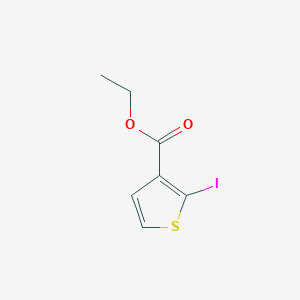
Ethyl 2-iodothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-iodothiophene-3-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of an iodine atom and an ester functional group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-iodothiophene-3-carboxylate can be synthesized through various methods. One common approach involves the iodination of ethyl thiophene-3-carboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the thiophene ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-iodothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., toluene, THF).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Major Products Formed
Substitution Reactions: Thiophene derivatives with various functional groups replacing the iodine atom.
Coupling Reactions: Biaryl or alkyne-substituted thiophene derivatives.
Reduction Reactions: Alcohol derivatives of thiophene.
Aplicaciones Científicas De Investigación
Ethyl 2-iodothiophene-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of ethyl 2-iodothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and ester group can influence its binding affinity and specificity. In chemical reactions, the compound’s reactivity is governed by the electronic properties of the thiophene ring and the functional groups attached to it.
Comparación Con Compuestos Similares
Ethyl 2-iodothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-bromothiophene-3-carboxylate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and selectivity in chemical reactions.
Ethyl 2-chlorothiophene-3-carboxylate: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine in substitution reactions.
Ethyl 2-fluorothiophene-3-carboxylate: Fluorine atom provides unique electronic properties, making it useful in medicinal chemistry for enhancing drug stability and bioavailability.
This compound stands out due to the iodine atom’s high reactivity, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C7H7IO2S |
|---|---|
Peso molecular |
282.10 g/mol |
Nombre IUPAC |
ethyl 2-iodothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7IO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3 |
Clave InChI |
SHFSOFQVGDHUIJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
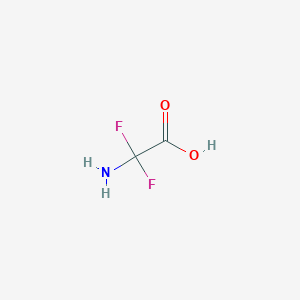
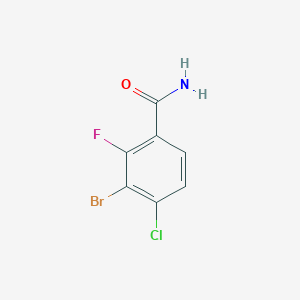
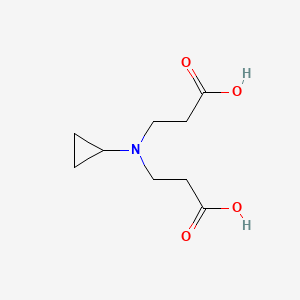
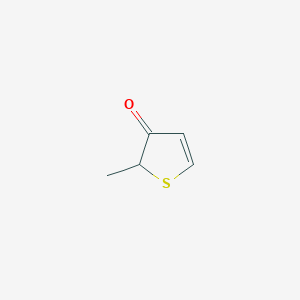
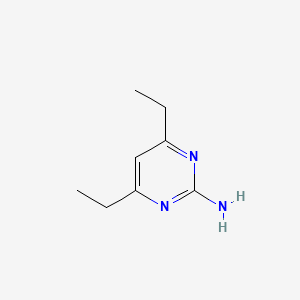
![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
